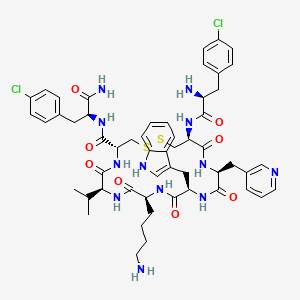

Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide

Description

Overview of Biologically Active Peptides in Receptor Modulation

Biologically active peptides are short chains of amino acids that can influence physiological processes by interacting with specific receptors on the surface of cells. nih.gov These interactions can either initiate or inhibit a cellular response, making them key modulators of biological function. The specificity of a peptide for its receptor is determined by its unique amino acid sequence and three-dimensional structure. This high degree of specificity allows for targeted therapeutic interventions with potentially fewer off-target effects compared to small molecule drugs.

Historical Context of Urotensin II and its Receptor (UT/GPR14) in Biomedical Research

The urotensin II (U-II) system has been a subject of intense scientific scrutiny due to its potent physiological effects. U-II is recognized as one of the most potent vasoconstrictors identified to date. wikipedia.org The binding of U-II to its receptor, the urotensin receptor (UT), also known as GPR14, triggers a cascade of intracellular events that have been implicated in a variety of physiological and pathological processes, particularly within the cardiovascular system. nih.govresearchgate.net

Urotensin II was first isolated from the urophysis of the goby fish. wikipedia.org Subsequent research led to the identification of its human form, a cyclic peptide of 11 amino acids. physiology.org A paralogue, urotensin II-related peptide (URP), was later discovered in rats and is also considered an endogenous ligand for the UT receptor in rats, mice, and potentially humans. wikipedia.orgnih.gov URP is a cyclic octapeptide that shares the conserved six-amino-acid cyclic core with U-II, which is essential for its biological activity. wikipedia.org

The urotensin II receptor (UT) is a class A, rhodopsin-like G-protein coupled receptor (GPCR). physiology.orgwikipedia.org Upon ligand binding, it primarily couples to the Gαq/11 subunit, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels. wikipedia.org The gene for the human UT receptor is located on chromosome 17q25. wikipedia.org The receptor shows significant sequence homology across different species, particularly within the transmembrane domains, indicating a conserved and important physiological role. physiology.org

Introduction to Somatostatin (B550006) Analogs as Scaffolds for Receptor Ligand Design

Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological functions by binding to its five receptor subtypes (SSTR1-5), which are also GPCRs. multispaninc.commdpi.com Due to the structural similarities between the bioactive core of urotensin II and somatostatin, somatostatin analogs have been explored as potential scaffolds for the design of ligands targeting the UT receptor. physiology.org This approach leverages the known structure-activity relationships of somatostatin analogs to develop novel compounds with desired pharmacological properties at other receptor systems. wikipedia.org

Rationale for Developing Cyclic Peptidic Ligands Targeting G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. Cyclic peptidic ligands offer several advantages in targeting GPCRs. Their cyclic structure provides conformational rigidity, which can lead to higher receptor affinity and selectivity. Furthermore, cyclization can enhance metabolic stability by protecting the peptide from enzymatic degradation, a common limitation of linear peptides.

Research Significance of Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide (SB-710411) as a Research Tool

This compound (SB-710411) is a synthetic cyclic peptide that was initially developed as a somatostatin analog. nih.govnih.gov Subsequent research revealed its potent antagonist activity at the urotensin-II receptor. nih.govnih.gov This dual pharmacology makes it a valuable research tool for dissecting the physiological roles of both the somatostatin and urotensin II systems.

SB-710411 has been instrumental in characterizing the downstream signaling pathways of the UT receptor and in investigating the pathophysiological role of the urotensin II system in various conditions, particularly in the context of cardiovascular disease. plos.org For instance, it has been used to study the effects of UT receptor blockade on myocardial ischemia-reperfusion injury. plos.orgnih.gov

Pharmacological Profile of SB-710411

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| pKb | 6.28 ± 0.11 | Rat isolated aorta | nih.gov |

| Action | Competitive antagonist | Rat UT receptor | nih.gov |

| Action | Agonist | Primate UT receptors | nih.gov |

Binding Affinity (Ki) of SB-710411 at Mammalian Recombinant UT Receptors

| Species | Ki (nM) | Reference |

|---|---|---|

| Rat | 130 | nih.gov |

| Cat | 1400 | nih.gov |

| Monkey | 1400 | nih.gov |

| Human | 1400 | nih.gov |

It is important to note that while SB-710411 acts as a competitive antagonist at the rat UT receptor, it has been shown to exhibit agonist activity at primate UT receptors. nih.gov This species-dependent difference in pharmacological activity underscores the importance of careful interpretation of data generated using this compound. Furthermore, SB-710411 has been observed to have other pharmacological actions, such as potentiating the contractile response to endothelin-1 (B181129), suggesting a complex pharmacological profile that extends beyond simple UT receptor antagonism. nih.gov

Properties

IUPAC Name |

(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66Cl2N12O8S2/c1-30(2)46-54(76)67-45(52(74)63-41(47(59)69)23-32-14-18-36(56)19-15-32)29-78-77-28-44(66-48(70)38(58)22-31-12-16-35(55)17-13-31)53(75)64-42(24-33-8-7-21-60-26-33)50(72)65-43(25-34-27-61-39-10-4-3-9-37(34)39)51(73)62-40(49(71)68-46)11-5-6-20-57/h3-4,7-10,12-19,21,26-27,30,38,40-46,61H,5-6,11,20,22-25,28-29,57-58H2,1-2H3,(H2,59,69)(H,62,73)(H,63,74)(H,64,75)(H,65,72)(H,66,70)(H,67,76)(H,68,71)/t38-,40-,41-,42-,43+,44+,45-,46-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDNCNKRBYKWKH-RDZOQIRMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC=C(C=C6)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@@H](CC6=CC=C(C=C6)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H66Cl2N12O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1146.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209006-05-3 | |

| Record name | SB 710411 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209006053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Structural Design Principles for Cpa C D Cys Pal D Trp Lys Val Cys Cpa Amide

Methodologies for Cyclic Peptide Synthesis

The creation of cyclic peptides like Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide is a significant endeavor in medicinal chemistry. nih.gov Cyclization can enhance a peptide's biological activity and stability by constraining its conformation. nih.gov The synthesis of such molecules is broadly approached by first assembling a linear peptide chain, followed by an intramolecular reaction to form the cyclic structure.

The foundation of cyclic peptide synthesis lies in the efficient construction of the linear peptide precursor. Solid-Phase Peptide Synthesis (SPPS) is the predominant method for this purpose, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. wikipedia.orgconceptlifesciences.com This technique simplifies the purification process as excess reagents and byproducts can be easily washed away. conceptlifesciences.comyoutube.com

The general workflow of SPPS involves the sequential coupling and deprotection of amino acids. wpmucdn.com The C-terminal amino acid is first attached to the resin. Then, the protecting group on its N-terminus is removed, and the next amino acid, with its N-terminus protected, is coupled to the free amine. This cycle is repeated until the desired linear sequence is assembled. wpmucdn.com

The formation of the amide bond between amino acids is not spontaneous and requires the activation of the carboxylic acid group. iris-biotech.de This is achieved through the use of coupling reagents. The choice of an appropriate coupling reagent is critical for the success of the synthesis, influencing both the yield and purity of the final peptide. iris-biotech.de

Several classes of coupling reagents are available, each with its own advantages and limitations. Common classes include carbodiimides, phosphonium (B103445) salts, and uronium/iminium salts. nih.govuni-kiel.de For sterically hindered amino acids, which are present in the target peptide, more potent coupling reagents are often necessary to drive the reaction to completion. bachem.comsci-hub.rucem.com The efficiency of these reagents can be further enhanced by the use of additives that can suppress side reactions like racemization. uni-kiel.de

Table 1: Common Coupling Reagents in SPPS

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC | Widely used, often in combination with additives to reduce epimerization. bachem.com |

| Phosphonium Salts | BOP, PyBOP | Effective for hindered couplings. |

The synthesis of this compound involves non-standard amino acids such as D-Cysteine (D-Cys) and 3-(3-pyridyl)alanine (Pal). The incorporation of these residues requires specific protecting group strategies to prevent unwanted side reactions involving their reactive side chains. youtube.compeptide.combiosynth.com

For 3-(3-pyridyl)alanine, the pyridine (B92270) ring can potentially interfere with certain coupling reagents or reaction conditions. While often left unprotected, in some cases, temporary protection of the pyridine nitrogen may be necessary to avoid side reactions.

Table 2: Examples of Cysteine Thiol Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Notes |

|---|---|---|---|

| Trityl | Trt | Mild acid | Useful for on-resin cyclization. peptide.com |

| Acetamidomethyl | Acm | Iodine, silver salts | Orthogonal to many other protecting groups. bachem.com |

Once the linear precursor is synthesized, the next critical step is the intramolecular cyclization to form the macrocyclic structure. uni-kiel.de There are several strategies for peptide cyclization, including head-to-tail, side-chain-to-side-chain, head-to-side-chain, and side-chain-to-tail. nih.govnih.govsb-peptide.comaltabioscience.com

In the case of this compound, the cyclic structure is formed through a disulfide bond between the two D-Cysteine residues. This is a side-chain-to-side-chain cyclization. researchgate.net This method is widely used in nature and in synthetic peptides to create stable cyclic structures. nih.gov

The efficiency of the cyclization reaction is influenced by several factors. A key challenge is to favor the intramolecular cyclization over intermolecular reactions that lead to dimers and higher-order oligomers. nih.govpeptide.com This is often achieved by performing the reaction at high dilution. nih.gov

The conformation of the linear peptide precursor also plays a crucial role. uni-kiel.de Peptides that can readily adopt a pre-cyclization conformation, where the reactive ends are in close proximity, will cyclize more efficiently. uni-kiel.dealtabioscience.com The incorporation of turn-inducing elements, such as proline or D-amino acids, can help to pre-organize the peptide backbone for cyclization. nih.govemorychem.science

Epimerization, the change in the stereochemistry at a chiral center, is a significant side reaction that can occur during peptide synthesis, particularly during the activation of the C-terminal amino acid in head-to-tail cyclizations. bachem.comnih.gov This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. nih.gov

While the side-chain-to-side-chain cyclization to form a disulfide bond does not directly involve the activation of a chiral carbon, epimerization can still be a concern during the synthesis of the linear precursor, especially at the C-terminal residue. rsc.org Factors that can influence epimerization include the choice of coupling reagent, the reaction temperature, and the presence of certain amino acids in the sequence. nih.gov Careful selection of reaction conditions and reagents is essential to minimize this unwanted side reaction. nih.govacs.org

Compound Names

| Abbreviation | Full Name |

| Cpa | p-Cl-Phe (4-Chlorophenylalanine) |

| D-Cys | D-Cysteine |

| Pal | 3-(3-pyridyl)alanine |

| D-Trp | D-Tryptophan |

| Lys | Lysine (B10760008) |

| Val | Valine |

Cyclization Methods (e.g., Head-to-Tail, Side-Chain-to-Side-Chain)

Design Principles Incorporating D-Amino Acids and Non-Standard Residues (e.g., Cpa, Pal)

The design of this compound, a potent somatostatin (B550006) analogue and urotensin-II receptor antagonist, relies on strategic incorporation of D-amino acids and non-standard residues to achieve high biological activity and stability. nih.govresearchgate.net The inclusion of residues with unique stereochemical and functional properties is a cornerstone of modern peptide design, aiming to modulate stability, receptor affinity, and conformational preferences. core.ac.uk

The core of many bioactive peptides, including somatostatin analogues, often features a specific turn structure essential for receptor binding. americanpharmaceuticalreview.com In this compound, the D-Tryptophan (D-Trp) is critical for stabilizing a β-II' turn, a structural motif recognized as essential for the bioactivity of somatostatin mimetics. americanpharmaceuticalreview.com The use of D-amino acids can enhance proteolytic stability and induce conformational preferences not typically observed in peptides composed solely of L-amino acids. researchgate.netnih.gov

Non-standard residues like Cpa (4-chlorophenylalanine) and Pal (3-(3-pyridyl)alanine) are incorporated to further refine the molecule's properties. Cpa, a derivative of phenylalanine, introduces a chloro-substituent on the phenyl ring, which can alter electronic properties and enhance hydrophobic interactions. Pal serves as a bioisostere of histidine, offering different hydrogen bonding capabilities and steric profiles. The selection of these residues is intended to optimize the orientation of side-chain functionalities to maximize interaction with the target receptor. nih.gov

The combination of L- and D-amino acids within a cyclic structure is a known strategy to create conformationally stable peptides. researchgate.net This approach allows for the precise positioning of pharmacophoric elements in three-dimensional space, leading to enhanced selectivity and potency. americanpharmaceuticalreview.com

Stereochemical Considerations in Peptide Design

The presence of a D-amino acid can induce a reversal in the direction of the peptide chain, facilitating the formation of turns that are essential for cyclization and receptor recognition. researchgate.net For instance, extensive studies on somatostatin have shown that a D-Trp residue at position 8 is a key feature for high-affinity binding, as it stabilizes the required β-turn conformation. americanpharmaceuticalreview.com This contrasts with peptides containing only L-amino acids, which may have difficulty adopting this specific fold. researchgate.net

The chirality of amino acids also impacts enzymatic resistance. Peptides containing D-amino acids are generally less susceptible to degradation by endogenous proteases, which are stereospecific for L-amino acid substrates. nih.gov This increased stability leads to a longer biological half-life, a desirable property for therapeutic peptides.

The table below summarizes the stereochemical impact of the D-amino acids in the target peptide.

| Residue | Chirality | Role in Peptide Structure |

| D-Cys | Dextrorotary | Contributes to the overall cyclic structure through a disulfide bond and influences backbone conformation. |

| D-Trp | Dextrorotary | Induces and stabilizes a β-II' turn, which is a critical pharmacophore for somatostatin receptor binding. americanpharmaceuticalreview.com |

Impact of Side-Chain Functionality on Conformational Preferences

The conformational landscape of a peptide is dictated by the complex interplay of interactions involving its backbone and amino acid side chains. cipsm.de The side chains of the residues in this compound are specifically chosen to restrict the peptide's flexibility and to present a specific set of functionalities for molecular recognition.

The conformational preferences of the peptide are highly influenced by the steric and electronic properties of its constituent side chains. nih.gov The bulky, aromatic side chains of Cpa, Pal, and D-Trp impose significant steric constraints on the peptide backbone. The orientation of these aromatic groups is critical and is dictated by the local stereochemistry. nih.gov For example, the large indole (B1671886) group of D-Trp and the phenyl group of Cpa contribute to the hydrophobic core of the molecule, while the pyridine ring of Pal can participate in hydrogen bonding and π-stacking interactions.

The polarity of side chains also plays a key role. acs.org The positively charged side chain of Lysine (Lys) can form salt bridges or hydrogen bonds with the target receptor or with other residues within the peptide, thereby stabilizing the bioactive conformation. The arrangement of hydrophobic (Val, Cpa, D-Trp) and polar/charged (Lys, Pal) residues creates distinct patches on the molecular surface, which can be crucial for interactions at biological interfaces, such as cell membranes. nih.gov

The table below details the functional contributions of key side chains to the peptide's conformational preferences.

| Residue | Side-Chain Functionality | Potential Impact on Conformation |

| Cpa | Aromatic, Halogenated | Provides steric bulk and participates in hydrophobic and halogen-bonding interactions, restricting backbone rotation. |

| Pal | Aromatic, Heterocyclic | Acts as a histidine isostere, capable of hydrogen bonding and π-stacking, influencing the orientation of adjacent residues. |

| D-Trp | Aromatic, Indole | Its large, hydrophobic side chain is integral to forming the core of the β-turn structure. |

| Lys | Aliphatic, Basic (Amine) | The long, flexible, and positively charged side chain can form key electrostatic interactions and hydrogen bonds, anchoring the peptide to its receptor. nih.gov |

C-Terminal Amidation Techniques in Peptide Synthesis

The C-terminal amide is a common modification in bioactive peptides, including this compound. nih.govdigitellinc.com This modification neutralizes the negative charge of the C-terminal carboxyl group, which often enhances the peptide's stability against exopeptidases and can significantly increase its biological activity and binding affinity. nih.govjpt.com

Rink Amide Resin: Widely used in Fmoc-based SPPS, this resin contains an acid-labile linker that, upon cleavage with trifluoroacetic acid (TFA), yields the peptide amide. peptide.com

PAL (Peptide Amide Linker) Resin: Similar to Rink Amide, the PAL resin is compatible with Fmoc chemistry and provides the desired peptide amide after acid-mediated cleavage. nih.gov

MBHA (4-methylbenzhydrylamine) Resin: This is a standard resin for Boc-based SPPS, requiring strong acids like hydrogen fluoride (HF) for cleavage to release the peptide amide. peptide.com

Alternatively, C-terminal amidation can be performed in solution after the peptide has been synthesized with a free C-terminal carboxylic acid. This involves activating the carboxyl group with a coupling agent (e.g., HATU, HBTU) and then reacting it with an ammonia source, such as ammonium chloride or ammonia gas. researchgate.net While feasible, this solution-phase approach can be more challenging than on-resin methods, particularly regarding purification.

Enzymatic methods using ligases are also emerging as a greener alternative to chemical synthesis. digitellinc.com Certain enzymes, like peptide asparaginyl ligases, can catalyze the formation of an amide bond at the C-terminus, offering high specificity and avoiding the need for protecting groups. nih.govnih.gov

The following table compares common C-terminal amidation techniques.

| Technique | Description | Advantages | Disadvantages |

| On-Resin Synthesis (e.g., Rink Amide) | The peptide is assembled on a specialized solid support that directly yields a C-terminal amide upon cleavage. peptide.com | High efficiency, simplified purification, widely established. | Requires specific, sometimes expensive, resins. |

| Solution-Phase Amidation | A peptide with a free C-terminus is activated and reacted with an ammonia source in solution. researchgate.net | Flexibility; can be done post-synthesis if the wrong resin was initially used. | May have lower yields, requires additional purification steps, risk of side reactions. |

| Enzymatic Ligation | An enzyme catalyzes the formation of the C-terminal amide bond. digitellinc.com | High specificity, mild reaction conditions, environmentally friendly. | Enzyme availability and cost can be limiting; substrate scope may be restricted. |

Receptor Interaction and Binding Selectivity Studies

Urotensin II Receptor (UT) Binding Affinity Assays

The affinity of Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide for the UT receptor has been quantified through various binding assays, providing insight into its potency as a ligand.

Radioligand binding assays have been instrumental in determining the binding affinity (pKi) of this compound for the UT receptor. These studies typically involve the use of a radiolabeled form of the endogenous ligand, such as [¹²⁵I]urotensin-II, to compete with the unlabeled test compound. Research has demonstrated that this compound inhibits the binding of [¹²⁵I]urotensin-II to both rat and monkey UT receptors. The pKi values, which are the negative logarithm of the inhibitory constant (Ki), indicate the compound's binding affinity. For the rat UT receptor, the pKi has been reported to be approximately 7.50 ± 0.07, while for the monkey UT receptor, the pKi is around 6.82 ± 0.06.

Table 1: Binding Affinity of this compound at Rodent and Primate UT Receptors

| Receptor Species | pKi (mean ± SEM) |

|---|---|

| Rat | 7.50 ± 0.07 |

| Monkey | 6.82 ± 0.06 |

Data is based on radioligand binding assays.

Studies have shown that this compound acts as a competitive antagonist at the rat UT receptor. This is evidenced by its ability to cause a parallel rightward shift in the concentration-response curve of human urotensin-II (hU-II) in functional assays, such as those measuring vasoconstriction in isolated rat aorta, without reducing the maximum response to the agonist. nih.govnih.gov The pKb value, a measure of antagonist potency, derived from these functional studies is approximately 6.28 ± 0.11. nih.govnih.gov

While the competitive interaction with U-II is well-documented, specific competitive binding studies detailing the interaction of this compound with Urotensin II-Related Peptide (URP) are not extensively reported in the currently available literature. However, given that URP and U-II share the same receptor and a conserved cyclic core sequence essential for binding, it is plausible that this compound would also compete with URP for binding to the UT receptor.

Species-Specific Receptor Interaction Profiles

A striking feature of this compound is its differential pharmacology at UT receptors from different species, particularly between rodents and primates.

Research has consistently demonstrated that this compound exhibits a distinct pharmacological profile at rodent versus primate UT receptors. In assays utilizing the rat UT receptor, the compound behaves as a competitive antagonist, inhibiting the effects of U-II. nih.govnih.gov

In stark contrast, at the monkey UT receptor, this compound functions as an agonist. It has been shown to stimulate inositol (B14025) phosphate (B84403) formation in cells expressing the monkey UT receptor, with a pEC₅₀ of approximately 6.56 ± 0.35. This agonistic activity translates to functional effects, as the compound induces vasoconstriction in isolated monkey arteries. This species-dependent switch from antagonist to agonist highlights the nuanced nature of its interaction with the UT receptor.

Table 2: Functional Activity of this compound at Rodent and Primate UT Receptors

| Receptor Species | Functional Activity | Potency (pKb or pEC₅₀) |

|---|---|---|

| Rat | Antagonist | pKb: 6.54 ± 0.05 |

| Monkey | Agonist | pEC₅₀: 6.56 ± 0.35 |

Data is based on inositol phosphate formation assays.

These sequence variations can lead to subtle but significant alterations in the three-dimensional structure of the ligand-binding pocket. Specific amino acid residues within the transmembrane helices and extracellular loops are critical for ligand recognition, binding affinity, and the conformational changes that lead to receptor activation. For instance, differences in key residues in the binding sites of rat and human UT receptors, such as I108²·⁶¹, M184⁴·⁶⁰, and I188⁴·⁶⁴ in the human receptor, are thought to contribute to the species-specific binding of some non-peptidic antagonists. nih.gov It is highly probable that similar variations in the binding pocket are responsible for the observed switch in the functional activity of this compound from an antagonist at the rat receptor to an agonist at the primate receptor.

Molecular Recognition Mechanisms at the UT Receptor

The precise molecular interactions governing the binding of this compound to the UT receptor are not fully elucidated. However, insights can be gleaned from studies on the binding of the endogenous ligand U-II and other antagonists. The binding of U-II is known to involve key residues within its cyclic hexapeptide core, namely Phe, Trp, Lys, and Tyr. These residues are thought to interact with specific pockets within the transmembrane domain of the UT receptor.

Molecular modeling and docking studies of other UT receptor antagonists suggest that the binding site is located within the transmembrane bundle. The interactions are likely to involve a combination of hydrophobic, and electrostatic interactions between the ligand and specific amino acid residues of the receptor. The species-specific differences in the amino acid composition of this binding pocket are the most likely explanation for the differential pharmacology of this compound. The subtle changes in the shape and chemical environment of the binding site between the rat and primate receptors could alter the way the compound docks, leading to a different conformational change in the receptor and ultimately resulting in either an antagonistic or agonistic response.

Critical Amino Acid Residues in Ligand-Receptor Recognition

While direct mutagenesis studies on the interaction of this compound with the UT receptor are not extensively detailed in the public domain, significant insights can be drawn from structure-activity relationship studies of the endogenous ligand, urotensin-II. The natural ligand contains a critical Trp-Lys-Tyr sequence within its cyclic core that is essential for receptor binding and activation.

The D-Trp-Lys motif within the constrained cyclic structure of this compound is believed to mimic the essential pharmacophoric elements of the native ligand. The indole (B1671886) side chain of tryptophan and the positively charged amino group of lysine (B10760008) are considered crucial for anchoring the ligand in the receptor's binding pocket. Modeling studies of the urotensin-II receptor suggest that the lysine's amino group may form a key interaction with an aspartic acid residue in the third transmembrane helix of the receptor.

Furthermore, studies using photoaffinity labeling with analogs of urotensin-II have identified a ligand-binding site within the fourth transmembrane domain of the rat UT receptor. nih.gov This suggests that the hydrophobic and aromatic residues of the ligand, such as Pal (3-(3-pyridyl)alanine) and D-Trp in this compound, likely engage with this hydrophobic pocket.

Role of Constrained Amino Acids in Receptor Conformation

The cyclic nature of this compound, enforced by the disulfide bridge between the two D-Cys residues, plays a pivotal role in its receptor interaction. This structural constraint significantly reduces the conformational flexibility of the peptide backbone. The inclusion of D-amino acids, such as D-Cys and D-Trp, further stabilizes a specific bioactive conformation.

This pre-organization of the ligand into a conformation that is favorable for receptor binding is a common strategy in peptide drug design to enhance affinity and selectivity. By reducing the entropic penalty of binding, the constrained structure allows for a more precise fit into the receptor's binding site, which can influence the conformational changes in the receptor required for signal transduction. While specific conformational studies on this compound are limited, the principles of constrained peptide chemistry suggest that its rigid structure is a key determinant of its antagonist activity at the UT receptor.

Selectivity Against Other GPCRs (e.g., Somatostatin (B550006) Receptors)

This compound was initially developed from a somatostatin antagonist template, which explains its notable affinity for somatostatin receptors (SSTRs). nih.gov Pharmacological studies have demonstrated that this compound is not entirely selective for the UT receptor and interacts with certain SSTR subtypes. nih.gov

Specifically, it has been shown to have a moderate affinity for the human somatostatin SSTR3 receptor. nih.gov This cross-reactivity is significant as it can lead to pharmacological effects that are independent of UT receptor antagonism. For instance, the potentiation of endothelin-1-induced contractions by this compound is thought to be related to its affinity for somatostatin receptors rather than a direct effect on endothelin receptors. nih.gov The compound also acts as an antagonist at SSTR2 and SSTR5, as evidenced by its ability to reverse somatostatin-14-induced inhibition of cAMP production in cells expressing these receptors.

In contrast, this compound has been shown to be selective against other GPCRs involved in vasoconstriction, such as angiotensin-II and adrenergic receptors, as it did not alter their contractile actions. nih.gov

Below is a data table summarizing the known binding affinities of this compound for various receptors.

| Receptor | Species | Assay Type | Affinity Value (pKb or pKi) | Reference |

|---|---|---|---|---|

| Urotensin-II (UT) Receptor | Rat | Functional Antagonism (Aorta Contraction) | 6.28 ± 0.11 (pKb) | nih.gov |

| Somatostatin Receptor 3 (SSTR3) | Human | Competition Binding | 7.57 ± 0.20 (pKi) | nih.gov |

| Somatostatin Receptor 2 (SSTR2) | - | Functional Antagonism (cAMP production) | Active as antagonist | nih.gov |

| Somatostatin Receptor 5 (SSTR5) | - | Functional Antagonism (cAMP production) | Active as antagonist | nih.gov |

| Angiotensin-II Receptor | Rat | Functional Assay (Aorta Contraction) | No effect | nih.gov |

| α-Adrenergic Receptor | Rat | Functional Assay (Aorta Contraction) | No effect | nih.gov |

Pharmacological Characterization and Functional Activity Research

In Vitro Functional Assays for Receptor Agonism and Antagonism

Isolated Tissue Preparations (e.g., Rat Aortic Contraction Assays)

Analysis of Concentration-Response Curves and pKb/pEC50 Determination

In rat aortic contraction assays, the antagonist properties of Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide have been quantified. The presence of the compound caused a significant, parallel, rightward shift in the concentration-response curve of hU-II. nih.gov This shift, without a suppression of the maximum response (Emax), is indicative of competitive antagonism. nih.gov From these experiments, the pKb value for this compound was determined to be 6.28 ± 0.11. nih.gov

| Parameter | Value | Assay Condition |

|---|---|---|

| pKb | 6.28 ± 0.11 | Inhibition of hU-II-induced contraction |

| Antagonism Type | Competitive | Parallel shift in concentration-response curve |

Evaluation of Surmountable and Non-Surmountable Antagonism

The antagonism exerted by this compound in the rat isolated aorta is characterized as surmountable. nih.gov This is evidenced by the parallel rightward shift of the hU-II concentration-response curve, with no reduction in the maximum achievable contraction, suggesting that the inhibitory effect of the compound can be overcome by increasing the concentration of the agonist (hU-II). nih.gov

The intrinsic activity and efficacy of this compound are dependent on the experimental system. In functional assays using the rat UT receptor, it behaves as an antagonist with no apparent intrinsic activity. nih.gov However, when interacting with primate UT receptors, it displays partial agonism. nih.gov This has led to its classification as a 'low-efficacy partial agonist'. nih.gov In comparative studies with other peptidic UT ligands, its relative intrinsic efficacy was found to be lower than that of the full agonist U-II and another partial agonist, urantide (B549374). nih.gov This characteristic is more evident in systems with high receptor expression levels, such as recombinant HEK cells with upregulated UT receptor density. nih.gov

Investigation of Paradoxical Agonistic/Antagonistic Effects

This compound is a compound that exhibits a notable paradoxical pharmacological profile, functioning as both an antagonist and, under certain conditions, a partial agonist at the urotensin-II receptor. This dual activity is a key area of investigation, as it highlights the compound's complex interactions with its target receptor.

Primarily identified as a UT receptor antagonist, the compound competitively inhibits the vasoconstrictor actions of human urotensin-II (hU-II) in the rat isolated aorta. However, its pharmacological actions are not limited to simple antagonism. A paradoxical effect has been observed where it potentiates the contractile response to endothelin-1 (B181129). This potentiation is not unique to this specific compound, as similar effects have been noted with other somatostatin (B550006) analogues, suggesting a relationship with somatostatin receptor affinity rather than intrinsic activity at the UT receptor.

Further studies have classified this compound as a low-efficacy partial agonist. This classification is crucial, as it explains why the compound can act as an antagonist in some bioassay systems while showing agonist activity in others. The expression of its agonistic properties is highly dependent on the specific cellular or tissue environment, particularly the efficiency of signal transduction and receptor coupling.

Table 1: Paradoxical Effects of this compound

| Experimental Model | Observed Effect | Primary Action | Paradoxical Action |

|---|---|---|---|

| Rat Isolated Aorta | Inhibition of hU-II-induced contraction | Antagonist | Potentiation of endothelin-1-induced contraction |

| Mammalian Arteries | Intrinsic contractile activity | Partial Agonist | - |

| Recombinant HEK cells | Low level of intrinsic activity | Partial Agonist | - |

Role of Signal Transduction/Coupling Efficiency

The paradoxical agonistic/antagonistic behavior of this compound is intrinsically linked to the signal transduction pathways and the coupling efficiency of the UT receptor in different cellular contexts. In systems with low signal transduction and coupling efficiency, such as the rat isolated aorta, low-efficacy partial agonists like this compound will appear to function as antagonists. Conversely, in systems with high receptor density and efficient coupling, the intrinsic agonistic activity becomes apparent.

Research has demonstrated that the compound's effects are mediated through specific intracellular signaling pathways. In the context of myocardial ischemia-reperfusion injury, this compound has been shown to interact with the RhoA/ROCK signaling pathway. nih.govdntb.gov.ua This pathway is a critical regulator of various cellular functions, including muscle contraction and actin cytoskeleton organization. The compound was found to inhibit the increased RhoA activity and the expression of ROCK1 and ROCK2 proteins induced by cardiac injury. dntb.gov.uaplos.org This indicates that its mechanism of action involves the modulation of this important signal transduction cascade.

The relative intrinsic efficacy of this compound has been compared to other UT receptor ligands, with the nominal rank order being U-II > urantide > this compound > GSK248451. This hierarchy underscores its characterization as a low-efficacy partial agonist. The efficiency of receptor coupling also appears to be species-dependent in recombinant cell lines, with the relative coupling efficiency of UT receptors being cat > human >> rat.

Context-Dependent Functional Responses

The functional response to this compound is highly context-dependent, varying significantly with the specific tissue, species, and experimental conditions. This variability is a direct consequence of the interplay between the compound's partial agonism and the cellular environment's receptor density and signaling machinery.

In the rat isolated aorta, the compound acts as a competitive antagonist of hU-II-induced vasoconstriction. plos.org However, in other mammalian arteries, particularly those from primates and felines which are considered to have high signal transduction efficiency, the compound exhibits intrinsic contractile activity, revealing its partial agonist nature. This highlights the necessity of using appropriate bioassay systems to fully characterize the pharmacological profile of such compounds.

A significant context-dependent effect is the potentiation of endothelin-1-induced contractions in the rat aorta. This phenomenon appears to be related to the compound's affinity for somatostatin receptors, as other somatostatin agonists and antagonists also produce a similar effect. Furthermore, this compound was found to inhibit the reversal of tone established with endothelin-1 by various vasorelaxants, while not affecting the relaxation of tissues pre-constricted with noradrenaline. plos.org This demonstrates a specific interaction with the endothelin-1 signaling pathway in this particular tissue.

Table 2: Context-Dependent Responses to this compound

| Tissue/Cell Type | Agonist | Observed Functional Response |

|---|---|---|

| Rat Isolated Aorta | Human Urotensin-II | Antagonism of vasoconstriction |

| Rat Isolated Aorta | Endothelin-1 | Potentiation of vasoconstriction |

| Primate/Feline Arteries | - | Intrinsic contractile activity (partial agonism) |

| Rat Myocardium (Ischemia-Reperfusion) | - | Cardioprotective effect via inhibition of RhoA/ROCK pathway |

Methodological Considerations and Research Challenges

Reproducibility and Standardization of In Vitro Assays

A significant challenge in the preclinical assessment of peptide antagonists is the reproducibility and standardization of in vitro assays. The biological activity of Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide is evaluated using a variety of cell-based and tissue-based assays that are susceptible to numerous sources of variability. Factors such as cell line authenticity, passage number, reagent quality, and subtle differences in experimental protocols can lead to inconsistent results between laboratories.

For G protein-coupled receptors (GPCRs), like the somatostatin (B550006) and urotensin-II receptors targeted by this peptide, assay outcomes can be influenced by the specific cellular context and the chosen signaling readout. nih.gov For instance, the expression levels of the target receptor in a recombinant cell line can fluctuate, directly impacting the measured potency and efficacy of the antagonist. Standardization of these parameters is crucial for generating reliable and comparable data sets.

Table 1: Key Factors Influencing Reproducibility of In Vitro Assays for Peptide Antagonists

| Factor | Description of Potential Impact | Mitigation Strategy |

|---|---|---|

| Cell Line Integrity | Genetic drift, misidentification, or contamination of cell lines can lead to altered receptor expression or signaling pathways. | Regular cell line authentication (e.g., STR profiling), use of low passage numbers, and routine mycoplasma testing. |

| Reagent Variability | Batch-to-batch differences in serum, media, and other critical reagents can affect cell health and experimental outcomes. | Use of defined media where possible, batch testing of critical reagents, and maintaining detailed records of reagent lot numbers. |

| Assay Protocol Differences | Minor variations in incubation times, temperatures, cell densities, and detection methods can introduce significant variability. | Development and strict adherence to detailed Standard Operating Procedures (SOPs); implementation of robust positive and negative controls. |

| Data Analysis Methods | Differences in curve-fitting algorithms, normalization techniques, and statistical analyses can lead to divergent interpretations of the same raw data. | Standardization of data analysis pipelines and clear definition of parameters for determining activity, potency, and efficacy. |

Addressing Species-Specific Responses in Receptor Pharmacology

The pharmacological effects of this compound can exhibit significant variation across different species. These discrepancies often arise from differences in the amino acid sequence, structure, and expression patterns of the target receptors (e.g., somatostatin receptor subtypes) between humans and preclinical animal models like rats or mice. guidetopharmacology.org For example, the binding affinity and antagonist potency of a peptide at a human receptor may not be mirrored at its rodent ortholog, complicating the translation of in vitro findings to in vivo models and ultimately to human clinical studies.

Somatostatin itself mediates its effects through five distinct receptor subtypes (SST1-SST5), and the distribution and pharmacology of these subtypes can differ between species. nih.govnih.gov this compound, originally developed as a somatostatin analog, was later identified as a potent antagonist of the urotensin-II receptor. nih.gov Research on this compound in rat isolated aorta demonstrated competitive antagonism of human urotensin-II, highlighting a cross-species interaction. nih.gov However, this does not guarantee identical behavior in other species or at other receptor systems. Therefore, a thorough characterization in species-specific assays is imperative to build a comprehensive pharmacological profile and to select the most appropriate animal models for further investigation.

Table 2: Documented Pharmacological Activity in Different Species

| Species | Assay System | Observed Effect of this compound | Reference |

|---|---|---|---|

| Rat | Isolated Aorta Contraction | Competitively inhibited vasoconstriction induced by human urotensin-II (pKb of 6.28). | nih.gov |

Advanced Analytical Techniques for Peptide Characterization

The precise characterization of the structure, purity, and integrity of this compound is a prerequisite for any pharmacological study. Given its complex cyclic nature and inclusion of non-standard amino acids, a multi-faceted analytical approach is required.

Mass Spectrometry (MS) is a cornerstone technique for verifying the identity and purity of synthetic peptides. nih.gov High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. waters.com Tandem MS (MS/MS) is used to sequence the peptide, although sequencing cyclic peptides is inherently challenging because the initial fragmentation only opens the ring, leading to multiple possible linear intermediates. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for elucidating the three-dimensional structure of peptides in solution. rsc.orgresearchgate.net Two-dimensional NMR techniques can help assign proton and carbon signals and determine the peptide's backbone and side-chain conformation, which is critical for understanding its interaction with target receptors. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the peptide and identifying any synthesis-related or degradation-related impurities. biopharminternational.com The use of a validated, stability-indicating HPLC method is crucial for ensuring the quality of the peptide batch being tested. dlrcgroup.com

Table 4: Analytical Techniques for Characterizing this compound

| Technique | Information Provided | Key Challenge/Consideration |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and elemental composition. waters.com | Does not provide conformational information. |

| Tandem Mass Spectrometry (MS/MS) | Verifies amino acid sequence through fragmentation analysis. nih.gov | Interpretation is complex for cyclic peptides due to ambiguities in the ring-opening process. rsc.org |

| Nuclear Magnetic Resonance (NMR) | Determines 3D structure, conformation, and intramolecular interactions in solution. nih.govresearchgate.net | Requires relatively large amounts of pure sample; data analysis can be complex. nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and separates the main peptide from impurities. biopharminternational.com | Method must be optimized to resolve closely related impurities, such as diastereomers or deletion sequences. |

| Amino Acid Analysis (AAA) | Confirms the amino acid composition and can be used for quantification. usp.org | Does not provide sequence or structural information; chiral methods are needed to confirm D-amino acids. biopharminternational.com |

Strategies for Overcoming Proteolytic Instability in Peptidic Research

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in vivo and in vitro. ijpsjournal.com However, the structure of this compound incorporates several well-established strategies designed to enhance its metabolic stability. These modifications are critical for its utility as a research tool and potential therapeutic lead, as they increase its half-life and bioavailability. nih.govnih.gov

The key stabilizing features include:

Cyclization : The disulfide bridge between the two D-Cys residues creates a cyclic structure. This conformationally constrains the peptide, making it a poorer substrate for many proteases that typically recognize and cleave linear peptides. alliedacademies.org

D-Amino Acids : The inclusion of D-Cysteine and D-Tryptophan residues provides significant resistance to degradation. Proteases are chiral enzymes that are highly specific for L-amino acid substrates, and they generally cannot cleave peptide bonds adjacent to D-amino acids. nih.gov

N- and C-Terminal Modifications : The N-terminus is protected by a Cpa residue, and the C-terminus is an amide rather than a free carboxylic acid. This C-terminal amidation blocks the action of carboxypeptidases, a common route of peptide degradation. researchgate.net

Unnatural Amino Acids : The presence of Cpa (p-chloro-phenylalanine) and Pal (3-(3-pyridyl)alanine) can also contribute to stability by sterically hindering the approach of proteases.

These modifications collectively make the peptide highly resistant to enzymatic breakdown, a crucial attribute for maintaining its concentration and activity in biological assays. researchgate.net

Table 5: Incorporated Strategies for Proteolytic Stability

| Stabilization Strategy | Implementation in the Compound Structure | Mechanism of Action |

|---|---|---|

| Cyclization | Disulfide bond between D-Cys residues at positions 2 and 7. | Reduces conformational flexibility and masks potential protease cleavage sites. ijpsjournal.comalliedacademies.org |

| Incorporation of D-Amino Acids | D-Cys at positions 2 and 7; D-Trp at position 4. | Prevents recognition and cleavage by proteases that are specific for L-amino acids. nih.gov |

| C-Terminal Modification | C-terminal Cpa is amidated (Cpa-amide). | Blocks degradation by carboxypeptidase enzymes. |

| Use of Unnatural Amino Acids | Cpa (p-chloro-phenylalanine) and Pal (3-(3-pyridyl)alanine). | Introduces non-natural side chains that can sterically hinder protease access. |

Future Research Directions and Theoretical Implications

Elucidating the Full Spectrum of UT Receptor Subtypes and Their Ligand Interactions

While the UT receptor is currently considered a single entity, the diverse and sometimes contradictory effects of its ligands suggest the possibility of receptor subtypes or receptor dimerization. Future research must focus on definitively identifying whether UT receptor subtypes exist. The endogenous ligands, U-II and URP, despite sharing a conserved cyclic core sequence, can trigger distinct biological responses, hinting at different receptor conformations or interactions. unina.it

The octapeptide hUII (4–11), which contains the essential cyclic hexapeptide sequence, is recognized as the minimum fragment required for high-affinity binding to the UT receptor. physiology.org Understanding how compounds like Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide interact with the receptor in comparison to these endogenous agonists is critical. Advanced structural biology techniques, such as cryo-electron microscopy, could provide high-resolution images of the receptor bound to different ligands, revealing the molecular basis for their varied activities.

| Ligand | Receptor Interaction Highlights |

| Urotensin-II (U-II) | The endogenous ligand for the G protein-coupled receptor GPR14 (UT receptor). nih.gov |

| Urotensin II-Related Peptide (URP) | A paralog of U-II that shares the characteristic cyclic bioactive core and interacts with the UT receptor. unina.it |

| hUII (4-11) | The minimal active fragment of human U-II necessary for high-affinity receptor binding. physiology.org |

| This compound | A competitive antagonist that inhibits U-II-induced vasoconstriction. nih.govnih.gov |

Investigation of Biased Agonism and Signaling Pathway Selectivity

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is highly relevant to the UT receptor. nih.gov U-II and URP have been shown to have distinct effects on cellular processes like proliferation and transcriptional activity, which supports the idea that they interact with the UT receptor in different ways to promote specific signaling cascades. nih.gov

This compound, while classified as an antagonist, has been observed to act as a low-efficacy partial agonist in certain experimental systems. scispace.com This dual activity underscores the complexity of UT receptor pharmacology. Future studies should employ a range of cell-based assays to map the signaling "fingerprint" of this compound and other UT receptor ligands. This will help in understanding how specific ligand-receptor conformations can be harnessed to selectively modulate downstream signaling pathways, such as those involving RhoA/ROCK, MAPKs, and PI3K/AKT. nih.gov This could lead to the development of drugs with more precise effects and fewer side effects.

Exploring Allosteric Modulation of the UT Receptor

Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a sophisticated way to fine-tune receptor activity. nih.gov Research into allosteric modulation of the UT receptor is still in its early stages. nih.gov Some novel synthetic analogues of U-II have displayed noncompetitive modulation, suggesting an allosteric mechanism of action. unina.it

The unique pharmacological profile of this compound, including its paradoxical potentiation of endothelin-1-induced contractions, may involve allosteric effects. nih.govnih.gov Future research should focus on identifying and characterizing the allosteric binding sites on the UT receptor. The development of selective allosteric modulators could provide a new class of therapeutics for diseases where the urotensinergic system is dysregulated.

Development of Novel Computational Approaches for Ligand Design

Computational methods are indispensable tools in modern drug discovery. mdpi.com For the UT receptor, homology modeling has been used to create three-dimensional structures that aid in the design of new ligands. nih.gov Techniques like virtual screening and molecular docking allow for the rapid testing of large libraries of compounds to identify potential new agonists or antagonists. nih.govnih.gov

Future computational work should aim to develop more accurate and dynamic models of the UT receptor that can account for the conformational changes induced by different ligands, including biased agonists and allosteric modulators. Combining these in silico approaches with experimental data on structure-activity relationships will accelerate the design of next-generation UT receptor modulators with improved potency and selectivity.

Understanding the Urotensinergic System's Role in Cellular Signaling Networks

The urotensinergic system is implicated in a wide array of physiological and pathological processes, including cardiovascular remodeling, fibrosis, atherosclerosis, and inflammation. nih.gov The UT receptor activates several key downstream signaling pathways, demonstrating its integration into broader cellular signaling networks. nih.gov The discovery of nuclear UT receptors adds another layer of complexity, suggesting that signaling can be initiated from both the cell surface and intracellular compartments. nih.gov

A systems biology approach is needed to fully comprehend the role of the urotensinergic system. This involves integrating data from genomics, proteomics, and metabolomics to build comprehensive models of the signaling networks in which the UT receptor participates. Understanding these complex interactions will be crucial for identifying new therapeutic targets and for predicting the systemic effects of UT receptor-modulating drugs.

Potential for this compound as a Pharmacological Probe

This compound has proven to be an invaluable pharmacological tool for investigating the functions of the urotensinergic system. As a competitive antagonist, it effectively blocks the vasoconstrictor actions of U-II in a surmountable manner. nih.govnih.gov This allows researchers to probe the physiological and pathological roles of endogenous U-II.

Q & A

Q. What structural features of Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide contribute to its antagonistic activity at the urotensin-II (UT) receptor?

The cyclic hexapeptide core (D-Cys-Pal-D-Trp-Lys-Val-Cys) is critical for receptor binding, with disulfide bridges stabilizing the conformation required for antagonism. N-terminal and C-terminal Cpa (para-chlorophenylalanine) modifications enhance receptor affinity and proteolytic resistance. Pharmacological studies using rat aortic rings demonstrated a pKB value of 6.28 ± 0.11, confirming competitive antagonism .

Q. What experimental models are recommended for initial pharmacological characterization of this compound?

Key models include:

- Isolated tissue assays : Rat thoracic aorta for measuring UT receptor-mediated vasoconstriction .

- Receptor binding studies : Competition assays with radiolabeled urotensin-II (U-II) in HEK-293 cells expressing recombinant UT receptors .

- Functional selectivity tests : Co-administration with agonists like endothelin-1 or angiotensin-II to rule off-target effects .

Q. How can researchers validate target specificity in native tissues?

Use parallel assays with non-UT receptor agonists (e.g., phenylephrine, KCl) to confirm lack of cross-reactivity. For example, SB-710411 (10 µM) did not alter angiotensin-II-induced contractions in rat aorta but potentiated endothelin-1 responses, suggesting secondary interactions with somatostatin receptors .

Q. What functional assays are most reliable for quantifying UT receptor antagonism?

- Schild analysis : Determine pA2 values in agonist concentration-response curves (e.g., U-II-induced aortic contractions) .

- Calcium flux assays : Measure intracellular Ca²⁺ changes in UT receptor-expressing cell lines .

- cAMP inhibition : Assess U-II-mediated suppression of forskolin-stimulated cAMP, reversed by antagonists .

Advanced Research Questions

Q. How can researchers resolve contradictions in tissue-specific responses (e.g., vasoconstriction vs. vasodilation)?

Contradictions may arise from receptor subtype diversity or coupling efficiency variations. Strategies include:

- Species-specific receptor cloning : Compare human, rat, and feline UT receptor isoforms in recombinant systems .

- G-protein profiling : Use GTPγS binding assays to identify dominant signaling pathways (e.g., Gαq vs. Gαi) .

- Tissue bath studies : Test antagonist effects in multiple vascular beds (e.g., pulmonary vs. coronary arteries) .

Q. What methodological approaches differentiate UT receptor subtypes or allosteric modulation?

- Biacore surface plasmon resonance : Quantify binding kinetics of SB-710411 to recombinant UT receptors .

- Mutagenesis studies : Identify critical residues (e.g., transmembrane domain 3) for ligand-receptor interactions .

- Negative allosteric modulators (NAMs) : Co-administer SB-710411 with orthosteric agonists to assess noncompetitive inhibition .

Q. How do intrinsic efficacy differences between SB-710411 and other UT ligands (e.g., urantide, GSK248451) impact experimental design?

SB-710411 exhibits lower intrinsic efficacy (partial antagonism) compared to urantide. To mitigate bias:

- Use BacMam-mediated receptor overexpression in HEK cells to amplify signaling responses .

- Normalize data to maximal U-II responses (e.g., Emax ratios) to compare ligand efficacy .

Q. What strategies address discrepancies between in vitro potency and in vivo/ex vivo pharmacodynamic activity?

Q. How should researchers interpret paradoxical potentiation of endothelin-1 responses by SB-710411?

This may reflect off-target activation of somatostatin receptors (SSTRs). Validate via:

- SSTR knockout models : Test SB-710411 in SSTR-deficient tissues .

- Co-administration with SSTR antagonists : Use cyclosomatostatin to block secondary effects .

Q. What computational tools are suitable for modeling SB-710411-UT receptor interactions?

- Molecular dynamics simulations : Map binding poses using crystal structures of UT receptor homologs .

- Free energy perturbation (FEP) : Predict affinity changes for structure-activity relationship (SAR) optimization .

Data Analysis and Reporting Guidelines

- Statistical thresholds : Report pKB/pA2 values with standard errors (e.g., pKB = 6.28 ± 0.11) and use ANOVA for multi-group comparisons .

- Reproducibility : Include negative controls (e.g., vehicle-treated tissues) in all functional assays .

- Conflict resolution : Transparently document contradictory findings (e.g., species-specific responses) in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.